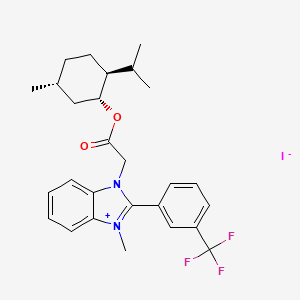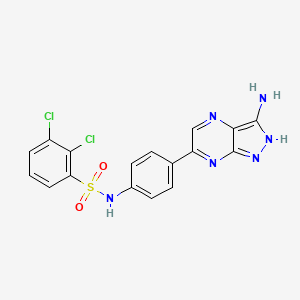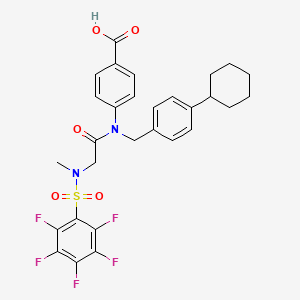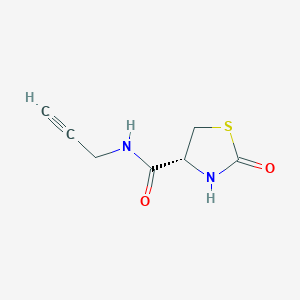
SMN-C2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SMN-C2 is a analog of rg-7916, acting as modulator of smn2 splicing, binding smn2 pre-mrna and thereby increasing the affinity of the rna binding proteins far upstream element binding protein 1 (fubp1) and kh-type splicing regulatory protein (khsrp) to the smn2 pre-mrna complex
Scientific Research Applications
1. Interaction with Protein Partners and Implications in Spinal Muscular Atrophy
SMN (Survival Motor Neuron) protein, particularly in its role in spinal muscular atrophy (SMA), has been a focal point of research. Studies have utilized tandem affinity purification (TAP) to identify novel SMN interacting partners in muscle and neuronal cells, revealing insights into the pathophysiology of SMA. For instance, the identification of Annexin II and myosin regulatory light chain (MRLC) as SMN interacting proteins suggests potential therapeutic targets (Shafey, Boyer, Bhanot, & Kothary, 2010).
2. Role in snRNP Assembly and Splicing
The SMN complex is crucial for the assembly of spliceosomal small nuclear ribonucleoproteins (snRNPs). Research shows that the SMN complex is necessary and sufficient to mediate the ATP-dependent assembly of Sm proteins on uridine-rich, small nuclear ribonucleic acids (U snRNAs). This emphasizes the importance of SMN in ensuring the correct assembly of Sm cores on RNA targets, highlighting its role in RNA metabolism and splicing regulation (Pellizzoni, Yong, & Dreyfuss, 2002).
3. Influence on Spinal Muscular Atrophy Pathogenesis
SMN deficiency has been linked to SMA. It causes cell type-specific effects on the repertoire of snRNAs and widespread pre-mRNA splicing defects in diverse genes, predominantly those with a large number of introns. This reveals a key role for the SMN complex in splicing regulation and indicates SMA as a general splicing disease, not restricted to motor neurons (Zhang et al., 2008).
4. Insights into Muscle and Neuronal Cell Functions
Research on SMN in muscle cells, like the C2C12 myoblasts, reveals intrinsic defects in myoblast fusion and myotube morphology due to SMN depletion. This supports the view that skeletal muscle cells in SMA patients have intrinsic defects contributing to the disease’s pathogenesis (Shafey, Côté, & Kothary, 2005).
5. Relationship with RNA Polymerase II and Transcription
The SMN complex has been identified as functionally associated with RNA Polymerase II (pol II), suggesting a role in the assembly of the pol II transcription/processing machinery. This association is essential for the efficient functioning of RNA processing machinery, linking the SMN complex to critical cellular processes (Pellizzoni, Charroux, Rappsilber, Mann, & Dreyfuss, 2001).
properties
CAS RN |
1446311-56-3 |
|---|---|
Product Name |
SMN-C2 |
Molecular Formula |
C24H27N5O2 |
Molecular Weight |
417.513 |
IUPAC Name |
(S)-3-(6,8-Dimethylimidazo[1,2-a]pyrazin-2-yl)-7-(4-ethyl-3-methylpiperazin-1-yl)-2H-chromen-2-one |
InChI |
InChI=1S/C24H27N5O2/c1-5-27-8-9-28(13-16(27)3)19-7-6-18-10-20(24(30)31-22(18)11-19)21-14-29-12-15(2)25-17(4)23(29)26-21/h6-7,10-12,14,16H,5,8-9,13H2,1-4H3/t16-/m0/s1 |
InChI Key |
PETSCYDXCUXNIW-INIZCTEOSA-N |
SMILES |
O=C1C(C2=CN3C(C(C)=NC(C)=C3)=N2)=CC4=C(O1)C=C(N5C[C@H](C)N(CC)CC5)C=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
SMN-C2; SMN C2; SMNC2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[5-[[(6aR)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-2-methoxy-8-methyl-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B610808.png)

![1-Isoquinolin-6-Yl-3-[2-Oxo-2-(Pyrrolidin-1-Yl)ethyl]urea](/img/structure/B610812.png)
![(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-hydroxy-5-methylhexan-2-yl]-3,10,13-trimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B610815.png)
![2-(3-(2-((3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl)acetonitrile](/img/structure/B610817.png)

![2-amino-5-[3-(1-ethyl-1H-pyrazol-5-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethylbenzamide](/img/structure/B610819.png)


![6-Amino-2-((3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-methyl-5-((2-(trifluoromethyl)pyridin-3-yl)thio)pyrimidin-4(3H)-one](/img/structure/B610828.png)